Product packaging for Methyl 2-bromo-3-fluoro-4-methylbenzoate(Cat. No.:)

Methyl 2-bromo-3-fluoro-4-methylbenzoate

Cat. No.: B11762095
M. Wt: 247.06 g/mol
InChI Key: BAKUMFFPCFDFON-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Halogenated aromatic compounds, including benzoate esters, are pivotal intermediates in the creation of complex organic molecules. Their importance stems from the versatile reactivity of the carbon-halogen bond, which allows for a wide range of chemical transformations. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Halogenated esters, in particular, serve as valuable precursors in various chemical reactions. For instance, they are utilized as intermediates in the synthesis of insecticides and can undergo reactions such as benzylic halogenation. google.comgoogle.com The presence of halogen atoms on the benzene (B151609) ring influences the molecule's reactivity and can direct the position of subsequent chemical modifications.

The specific type of halogen and its position on the aromatic ring, along with other substituents, dictates the chemical behavior of the ester. This allows chemists to design and construct intricate molecular architectures with a high degree of control. The stability and diverse reactivity of halogenated benzoate esters make them indispensable tools in the field of synthetic organic chemistry.

Overview of Aromatic Carboxylic Acid Derivatives as Building Blocks in Advanced Synthesis

Aromatic carboxylic acids and their derivatives, such as esters, are fundamental building blocks in the field of organic synthesis. rsc.org Their utility lies in their ability to participate in a wide array of chemical reactions, leading to the formation of more complex molecules. These compounds are readily available, chemically stable, and can be easily modified, making them ideal starting materials for multi-step syntheses. rsc.org

The carboxyl group can be converted into various other functional groups, and the aromatic ring can be substituted to introduce additional functionalities. This versatility allows for the construction of diverse molecular frameworks. For example, aromatic carboxylic acids are used in the design of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing. mdpi.comresearchgate.net

Furthermore, these derivatives are crucial in the synthesis of pharmaceuticals and other biologically active compounds. The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of a molecule's properties, such as its solubility and biological activity. nih.gov

Structural Elucidation and Positional Isomerism in Methyl 2-bromo-3-fluoro-4-methylbenzoate and Related Congeners

The specific arrangement of substituents on the benzene ring of this compound gives rise to the possibility of several positional isomers. Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the parent structure. vaia.com In a disubstituted benzene ring, there are three possible isomers: ortho (1,2-), meta (1,3-), and para (1,4-). doubtnut.comspectroscopyonline.com

For a trisubstituted benzene ring, such as in this compound, the number of possible isomers increases. The directing effects of the existing substituents on the ring influence where a new substituent will be introduced during a chemical reaction. libretexts.org For instance, the bromine, fluorine, and methyl groups on the benzene ring each exert an electronic influence that can activate or deactivate certain positions on the ring towards further substitution.

The precise identification of the substitution pattern is crucial as it determines the molecule's chemical and physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for elucidating the exact structure and distinguishing between different positional isomers.

Research Rationale and Scope of Academic Inquiry into this compound

The academic interest in this compound stems from its potential as a versatile building block in organic synthesis. The unique combination of bromo, fluoro, and methyl substituents on the methylbenzoate framework offers multiple reaction sites and the potential for creating novel and complex molecules. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups can lead to interesting and selective chemical transformations.

Research into this compound and its isomers likely focuses on exploring its reactivity in various chemical reactions, such as cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. The development of efficient synthetic routes to this and related compounds is also a significant area of investigation. google.com

The ultimate goal of such academic inquiry is to expand the toolbox of synthetic chemists, providing them with new and valuable intermediates for the construction of functional molecules with potential applications in fields like medicine and materials science.

Interactive Data Tables

Table 1: Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC9H8BrFO2247.06
Methyl 3-bromo-2-fluoro-4-methylbenzoate1807043-92-0C9H8BrFO2247.06
Methyl 4-bromo-3-fluoro-2-methylbenzoate1365969-22-7C9H8BrFO2247.06
Methyl 4-bromo-3-fluorobenzoateNot availableC8H6BrFO2233.03
Methyl 2-bromo-4-fluorobenzoate653-92-9C8H6BrFO2233.03

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B11762095 Methyl 2-bromo-3-fluoro-4-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C9H8BrFO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3

InChI Key

BAKUMFFPCFDFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Br)F

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate

Retrosynthetic Analysis of Methyl 2-bromo-3-fluoro-4-methylbenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Planning

The primary disconnection for this compound involves the ester functional group. This bond can be retrosynthetically cleaved to reveal the corresponding carboxylic acid and methanol (B129727). This simplifies the synthetic target to 2-bromo-3-fluoro-4-methylbenzoic acid. Further analysis of this intermediate suggests that the bromo, fluoro, and methyl groups can be introduced through a series of electrophilic aromatic substitution reactions. The order of these introductions is critical to ensure the desired regiochemistry.

Identification of Potential Precursors

The most direct precursor identified through this analysis is 2-bromo-3-fluoro-4-methylbenzoic acid. uni.lusigmaaldrich.com This acid can then be esterified to yield the final product. Other potential precursors could include molecules that already contain some of the required substituents, which can then be further functionalized. For instance, a commercially available fluorotoluene derivative could serve as a starting point.

Conventional Synthetic Approaches to this compound

Several conventional methods can be employed to synthesize this compound, leveraging well-established organic reactions.

Esterification Reactions of Substituted Benzoic Acids

A common and straightforward method for the synthesis of methyl esters is the Fischer esterification of the corresponding carboxylic acid. In this case, 2-bromo-3-fluoro-4-methylbenzoic acid would be reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. ncert.nic.in This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-bromo-3-fluoro-4-methylbenzoyl chloride can then be reacted with methanol to give the desired ester with high yield.

A patent describes a similar esterification of 3-bromo-4-methylbenzoic acid using oxalyl chloride and N,N-dimethylformamide in dichloromethane, followed by the addition of methanol. This method could be adapted for the synthesis of this compound.

Electrophilic Aromatic Substitution for Regioselective Halogenation and Alkylation

The synthesis of the precursor, 2-bromo-3-fluoro-4-methylbenzoic acid, relies heavily on electrophilic aromatic substitution reactions. libretexts.org The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the correct isomer. libretexts.org For example, starting with a suitable fluorotoluene, a bromination reaction could be performed. The directing effects of the fluoro and methyl groups would influence the position of the incoming bromine atom. nih.gov

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, though it may not be directly applicable for the final steps due to the presence of deactivating groups. youtube.com However, a starting material like 4-bromo-3-fluoro-2-methylaniline (B2806307) is known, which could potentially be converted to the target compound through a Sandmeyer reaction to replace the amino group with a cyano group, followed by hydrolysis and esterification. nih.gov

Nucleophilic Aromatic Substitution Routes to Fluorinated Intermediates

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing the fluorine atom. nih.govacgpubs.org This approach is particularly useful when the aromatic ring is activated by electron-withdrawing groups. For instance, a precursor with a nitro or another good leaving group at the desired position for fluorination could be reacted with a fluoride (B91410) source, such as potassium fluoride or a more advanced fluorinating agent. researchgate.nettcichemicals.comresearchgate.net

A patented method for a related compound, 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452). google.com This suggests that diazotization of an amino group followed by a Schiemann-type reaction could be a viable route to introduce the fluorine atom.

Control of Regioselectivity and Chemoselectivity in the Synthesis of this compound

Achieving the precise substitution pattern of this compound hinges on controlling both regioselectivity (where the substituents are placed) and chemoselectivity (which functional group reacts).

The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role. The methyl group is an ortho-, para-director, the fluorine atom is an ortho-, para-director (though deactivating), and the methyl ester group is a meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles.

In a potential synthetic sequence, the order of introduction of the bromo, fluoro, and methyl groups is critical. For instance, starting with 4-methylbenzoic acid, esterification followed by fluorination would need to be highly regioselective to place the fluorine at the 3-position. Subsequent bromination would then be directed by the existing groups.

One reported synthesis of a similar compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, starts from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com A Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with copper(I) bromide, is used to introduce the bromine atom. chemicalbook.com This highlights how the strategic use of functional group transformations can achieve specific substitution patterns that might be difficult to obtain through direct electrophilic aromatic substitution.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound, particularly on an academic scale where resources may be limited. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading.

Table 2: Key Parameters for Optimization in the Synthesis of Substituted Benzoates

ParameterImportanceExample of Variation
Temperature Affects reaction rate and selectivity.Running reactions at 0°C, room temperature, or elevated temperatures.
Solvent Influences solubility of reagents and can affect reaction pathways.Testing polar aprotic (e.g., DMF, acetonitrile) vs. nonpolar (e.g., toluene, hexanes) solvents.
Catalyst Loading Impacts reaction efficiency and cost.Varying the mole percentage of the catalyst to find the optimal balance.
Reaction Time Ensures complete conversion without side product formation.Monitoring the reaction progress over time using techniques like TLC or GC-MS.
Reagent Stoichiometry Affects yield and can minimize waste.Using a slight excess of one reagent to drive the reaction to completion.

For example, in a cross-coupling reaction, the choice of ligand can dramatically influence the outcome. In a DoM protocol, the temperature at which the organolithium reagent is added and the duration of the metalation are critical for success. Purification methods, such as column chromatography, are also optimized to efficiently isolate the desired product from byproducts and unreacted starting materials. chemicalbook.com

Advanced Spectroscopic and Structural Characterization of Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms. For Methyl 2-bromo-3-fluoro-4-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign the proton, carbon, and fluorine signals and to confirm the connectivity of the atoms within the molecule.

While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring.

Aromatic Protons: The two aromatic protons would appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The proton at position 5 is expected to be coupled to the fluorine atom at position 3, resulting in a doublet with a characteristic ³J(H,F) coupling constant. The proton at position 6 would also appear as a doublet due to coupling with the adjacent proton at position 5 (³J(H,H)).

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group would give rise to a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 would also appear as a singlet, generally at a slightly more upfield position compared to the ester methyl, around δ 2.2-2.5 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.0 - 8.0d³J(H,F)
H-67.0 - 8.0d³J(H,H)
-OCH₃3.8 - 4.0s-
-CH₃2.2 - 2.5s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Multiplicity and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-170 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly bonded to electronegative atoms (bromine and fluorine) will show characteristic shifts. The carbon attached to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling (¹J(C,F)). The other aromatic carbons will also show smaller couplings to the fluorine atom.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear around δ 50-55 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group at position 4 will resonate at a more upfield position, typically around δ 15-20 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O160 - 170s
C-1125 - 135d
C-2110 - 120d
C-3155 - 165d (¹J(C,F))
C-4130 - 140d
C-5120 - 130d
C-6130 - 140d
-OCH₃50 - 55q
-CH₃15 - 20q

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 3. The chemical shift of this signal would be influenced by the electronic environment created by the adjacent bromo and methyl groups, as well as the ester functionality. The signal would be expected to be a multiplet due to coupling with the aromatic proton at position 5 (³J(F,H)).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To definitively establish the structure and assign all signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons at positions 5 and 6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as the aromatic protons and various aromatic carbons, providing key connectivity information to piece together the entire molecular framework.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈BrFO₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Fragmentation Pattern Analysis

Both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry techniques could be employed to study the fragmentation pattern of this compound.

ESI-MS: ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts. This would allow for the confirmation of the molecular weight.

EI-MS: EI is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The analysis of the fragmentation pattern in the EI-MS spectrum would provide valuable structural information. Characteristic fragments would be expected from the loss of the methyl ester group (-OCH₃), the carboxyl group (-COOCH₃), the bromine atom, and potentially the methyl group. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Isotopic Pattern Signature for Bromine and Fluorine Confirmation

Mass spectrometry is a powerful tool for confirming the elemental composition of a molecule, and the isotopic pattern of this compound is particularly informative. The presence of bromine is readily identified by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (50.7% and 49.3%, respectively). docbrown.info This gives rise to a characteristic doublet signal for the molecular ion (M) and any bromine-containing fragments.

Table 1: Theoretical Isotopic Peaks for the Molecular Ion of this compound
IsotopologueTheoretical m/zRelative Abundance (%)
[C₉H₈⁷⁹BrFO₂]⁺~246~100
[C₉H₈⁸¹BrFO₂]⁺~248~98

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its constituent functional groups. The ester group exhibits a strong, characteristic C=O stretching vibration in the IR spectrum, typically observed between 1720 and 1740 cm⁻¹. The C-O single bond stretches of the ester are found in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1100 cm⁻¹ (symmetric) regions.

The carbon-halogen bonds also produce distinct signals. The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, generally located in the 1000-1200 cm⁻¹ range. The C-Br stretch occurs at a lower frequency, typically in the fingerprint region between 500 and 650 cm⁻¹, and is often more clearly observed in the Raman spectrum.

The aromatic ring contributes several characteristic bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
AromaticC-H stretch3050-3100Medium
Methyl (Ester/Aryl)C-H stretch2950-2990Medium
EsterC=O stretch1720-1740Strong
AromaticC=C stretch1450-1600Medium-Strong
EsterC-O stretch (asymmetric)1250-1300Strong
AromaticC-F stretch1000-1200Strong
EsterC-O stretch (symmetric)1050-1100Medium
AromaticC-Br stretch500-650Medium-Weak

The substitution pattern on the benzene ring significantly influences its vibrational modes. As a 1,2,3,4-tetrasubstituted benzene derivative, this compound has a lowered symmetry compared to unsubstituted benzene. libretexts.orgresearchgate.net This reduction in symmetry results in more complex IR and Raman spectra, as some vibrational modes that are inactive in benzene become active. researchgate.net The out-of-plane (OOP) C-H bending modes, which are highly sensitive to the substitution pattern, are expected in the 800-900 cm⁻¹ region. The specific frequencies and intensities of the ring "breathing" modes, which involve the concerted stretching and contraction of the entire ring, also provide a fingerprint for this particular substitution arrangement. scilit.com

X-ray Crystallography for Definitive Solid-State Structure Determination

In the solid state, the benzene ring of this compound is expected to be largely planar. However, steric hindrance between the ortho-substituents—the bulky bromine atom at position 2 and the methyl ester group at position 1—likely forces the ester group to twist out of the plane of the aromatic ring. This torsion is a common feature in ortho-substituted benzoates and minimizes steric repulsion. The molecule itself is achiral and possesses no stereocenters.

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, these interactions are expected to include dipole-dipole forces arising from the polar C-Br, C-F, and C=O bonds. Weak C-H···O and C-H···F hydrogen bonds may also play a role in stabilizing the crystal structure.

Table 3: Plausible Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorDescription
Dipole-DipoleC=O, C-F, C-Br bondsC=O, C-F, C-Br bondsElectrostatic attraction between polar functional groups.
Weak Hydrogen BondAromatic/Methyl C-HEster O, Ring FWeak electrostatic interactions stabilizing the crystal lattice.
Halogen BondAromatic C-BrEster ODirectional interaction involving the electrophilic region of the bromine atom.
π-π StackingAromatic RingAromatic RingAttractive, noncovalent interactions between aromatic rings.

Advanced Chromatographic Purity Assessment and Isolation

The purity of this compound is critical for its application in further chemical synthesis and structural analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed to assess the purity, identify impurities, and in the case of HPLC, for the isolation of the pure compound.

The development of a robust HPLC method is essential for the accurate determination of the purity of this compound and for its preparative isolation. A reversed-phase HPLC (RP-HPLC) method is typically suitable for compounds of this nature, leveraging the hydrophobicity of the molecule.

Method Development Strategy:

The primary objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. The development process involves the systematic optimization of several key parameters:

Column Selection: A C18 column is a common choice for reversed-phase chromatography of aromatic compounds due to its hydrophobic stationary phase which provides good retention for non-polar to moderately polar analytes.

Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used as the mobile phase. The ratio of these solvents is adjusted to control the retention time of the analyte. A higher concentration of the organic solvent will typically lead to a shorter retention time.

Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation and the analysis time. A typical analytical flow rate is around 1.0 mL/min.

Detection Wavelength: A UV detector is commonly used for aromatic compounds. The selection of the detection wavelength is based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

Optimized HPLC Method Parameters:

A systematic study of the above parameters would lead to an optimized method for the analysis of this compound. The following table summarizes a hypothetical set of optimized conditions.

ParameterOptimized Value
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Purity Assessment and Isolation:

Under these optimized conditions, a sample of this compound would be injected into the HPLC system. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For isolation purposes, the method can be scaled up to a preparative HPLC system with a larger column, allowing for the collection of the fraction corresponding to the pure compound.

Gas chromatography is a complementary technique to HPLC, particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. It is an excellent method for detecting and quantifying volatile impurities that may not be easily detected by HPLC.

Method Development Considerations:

Column Selection: A non-polar or mid-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5ms), is generally effective for the separation of halogenated aromatic compounds.

Carrier Gas and Flow Rate: Helium is a common carrier gas, with a constant flow rate typically employed to ensure reproducible retention times.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analytes.

Oven Temperature Program: A temperature program is often used to ensure the efficient separation of compounds with different boiling points. The program typically involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final hold.

Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range. For structural confirmation of impurities, a Mass Spectrometer (MS) detector can be used (GC-MS).

Typical GC Method Parameters:

The following table outlines a plausible set of GC parameters for the purity analysis of this compound.

ParameterTypical Value
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C, Final Hold: 5 min
Injection Volume 1 µL
Split Ratio 50:1

Analysis of Volatile Purity:

Reactivity and Reaction Mechanisms of Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom at the C2 position of Methyl 2-bromo-3-fluoro-4-methylbenzoate is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is influenced by the adjacent fluorine atom and the methyl and methyl ester groups on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org The reaction mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The subsequent departure of the leaving group restores the aromaticity of the ring.

For SNAr reactions to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups. In this compound, the methyl ester group (-COOCH₃) acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack. However, the methyl group (-CH₃) is electron-donating, which can counteract this activation to some extent. The relative reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I when the reaction is activated. nih.govmasterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov While the bromine atom is less activating than fluorine for SNAr, it can still undergo substitution, particularly with strong nucleophiles or under forcing conditions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

Suzuki Coupling: The Suzuki reaction couples aryl halides with organoboron compounds, typically boronic acids or their esters. nih.gov this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form the corresponding biaryl or styrenyl compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Heck Reaction: The Heck reaction involves the coupling of aryl halides with alkenes. organic-chemistry.org This reaction provides a direct method for the alkenylation of the aromatic ring. This compound can be coupled with a variety of alkenes using a palladium catalyst and a base, typically leading to the formation of a new carbon-carbon double bond with trans selectivity. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes. This compound can be coupled with terminal alkynes under standard Sonogashira conditions to introduce an alkynyl group at the C2 position. The reaction is typically carried out under mild conditions. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partners for aryl halides. This reaction is known for its high functional group tolerance. This compound can undergo Negishi coupling with organozinc reagents in the presence of a palladium or nickel catalyst to form a variety of substituted aromatic compounds.

Table 1: Overview of Cross-Coupling Reactions for this compound

Reaction Coupling Partner Catalyst System Typical Product
SuzukiAryl/Vinyl Boronic AcidPd catalyst, BaseBiaryl/Styrenyl derivative
HeckAlkenePd catalyst, BaseAlkenylated arene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne
NegishiOrganozinc ReagentPd or Ni catalystSubstituted arene

Reductive Dehalogenation Processes and Conditions

The bromine atom can be selectively removed from the aromatic ring through reductive dehalogenation. This process can be achieved using various reducing agents and catalytic systems. Common methods include catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, or transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate. Other reducing agents such as tin hydrides or zinc dust in the presence of an acid can also be employed. The specific conditions will depend on the desired selectivity and the presence of other functional groups in the molecule. For instance, some bacteria are capable of reductive dehalogenation of halobenzoates. nih.gov

Reactivity of the Fluorine Substituent and its Electronic Effects

The fluorine atom at the C3 position significantly influences the electronic properties and reactivity of the aromatic ring.

Influence on Aromatic Ring Activation/Deactivation towards Electrophilic and Nucleophilic Attack

The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric or resonance effect (+M). reddit.com Due to its high electronegativity, the inductive effect of fluorine is dominant, leading to a general deactivation of the aromatic ring towards electrophilic aromatic substitution. However, the +M effect, which involves the donation of a lone pair of electrons from the fluorine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the fluorine are already substituted.

Conversely, the strong -I effect of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). core.ac.uknih.gov This effect lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. The fluorine atom's ability to lower both the HOMO and LUMO energy levels of the molecule can also enhance its resistance to oxidative degradation. rsc.org

Potential for SNAr Reactions under Specific Conditions

As mentioned earlier, fluorine is an excellent leaving group in activated SNAr reactions. nih.govmasterorganicchemistry.com The presence of the electron-withdrawing methyl ester group, although not in the ideal ortho or para position to the fluorine, can still contribute to the activation of the C-F bond towards nucleophilic attack. However, substitution of the fluorine atom in this compound would likely require more forcing conditions (e.g., high temperatures, strong nucleophiles, or specialized catalysts) compared to a system where the fluorine is activated by a strongly electron-withdrawing group in the ortho or para position. Recent research has shown that organic superbases can catalyze the SNAr reactions of aryl fluorides, even those that are not electronically deficient. acs.org Furthermore, organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Transformations of the Methyl Ester Functional Group

The methyl ester group is a key reactive site in this compound, susceptible to various transformations that are fundamental in organic synthesis.

Hydrolysis to the Corresponding Carboxylic Acid (2-bromo-3-fluoro-4-methylbenzoic acid)

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2-bromo-3-fluoro-4-methylbenzoic acid, can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via a saponification mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. This reaction is reversible, and its equilibrium can be shifted towards the products by using a large excess of water.

A patent describing the preparation of 2-bromo-3-fluorobenzoic acid mentions a hydrolysis step where 2-bromo-3-fluorobenzotrifluoride (B12569) is treated with sulfuric acid at elevated temperatures (150-175°C) to yield the carboxylic acid. google.com While this is not the exact starting material, it demonstrates a robust method for the hydrolysis of a related compound to the carboxylic acid.

Table 1: General Conditions for Hydrolysis of Methyl Benzoates

ConditionReagentsMechanism
BasicNaOH or KOH in water/alcohol mixtureSaponification (nucleophilic acyl substitution)
AcidicDilute H₂SO₄ or HCl in waterAcid-catalyzed nucleophilic acyl substitution

Transesterification Reactions with Different Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a different alcohol (e.g., ethanol). After proton transfers and the elimination of methanol, the new ester (e.g., ethyl 2-bromo-3-fluoro-4-methylbenzoate) is formed. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. ucla.edumasterorganicchemistry.com

Base-catalyzed transesterification typically employs an alkoxide base (e.g., sodium ethoxide). The alkoxide directly attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then eliminates the methoxide ion to produce the new ester. masterorganicchemistry.com

Table 2: General Conditions for Transesterification of Methyl Benzoates

CatalystReagentsKey Considerations
Acid (e.g., H₂SO₄)Excess of a different alcohol (e.g., ethanol, propanol)Reversible reaction; driven by excess alcohol. ucla.edu
Base (e.g., NaOR)The corresponding alcohol as solventIrreversible under appropriate conditions. masterorganicchemistry.com

Reduction to Primary Alcohol Derivatives

The methyl ester group can be reduced to the corresponding primary alcohol, (2-bromo-3-fluoro-4-methylphenyl)methanol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. doubtnut.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then eliminates the methoxide ion to form an aldehyde, which is immediately further reduced by another equivalent of hydride to the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters. doubtnut.com However, catalytic hydrogenation can also be employed, often using copper-based catalysts like Cu/ZnO/Al₂O₃ under high pressure and temperature, to convert methyl benzoates to benzyl (B1604629) alcohols. researchgate.net

Table 3: Reagents for the Reduction of Methyl Benzoates

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholA strong, non-selective reducing agent. doubtnut.com
Catalytic Hydrogenation (e.g., Cu/ZnO/Al₂O₃)Primary AlcoholRequires high temperature and pressure. researchgate.net

Reactions Involving the Aromatic Ring and Methyl Group

The substituents on the benzene (B151609) ring of this compound direct the outcome of reactions on the aromatic system and the benzylic methyl group.

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. The existing substituents—bromo, fluoro, methyl, and methyl carboxylate—influence the rate and regioselectivity of this reaction.

The directing effects of the substituents are crucial in determining the position of the incoming electrophile.

-Br (Bromo) and -F (Fluoro) : Halogens are deactivating yet ortho, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. organicchemistrytutor.comlibretexts.org

-CH₃ (Methyl) : An alkyl group is activating and ortho, para-directing due to its electron-donating inductive effect and hyperconjugation. chemguide.co.uklibretexts.org

-COOCH₃ (Methyl Carboxylate) : This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

In this compound, the positions on the ring are influenced by these competing directing effects. The most activated positions are ortho and para to the activating methyl group. The positions meta to the deactivating ester group are also potential sites. The halogens direct ortho and para to themselves. A comprehensive analysis of the combined effects would be needed to predict the major product of an EAS reaction. Generally, strongly activating groups have a dominant directing effect. youtube.com

For a nitration reaction, a mixture of concentrated nitric acid and sulfuric acid would be used to generate the nitronium ion (NO₂⁺) as the electrophile. organicchemistrytutor.com For sulfonation , fuming sulfuric acid (H₂SO₄/SO₃) would be the reagent. organicchemistrytutor.com The substitution pattern would depend on the reaction conditions and the interplay of the substituent effects.

Oxidation Reactions of the Methyl Group at the 4-position

The methyl group attached to the benzene ring is susceptible to oxidation to a carboxylic acid group, which would yield 2-bromo-3-fluoroterephthalic acid methyl ester. This transformation typically requires strong oxidizing agents.

A common reagent for this purpose is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. chemguide.co.uklibretexts.org This method is robust and generally oxidizes any alkyl side chain on a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. msu.edumsu.edu Other oxidizing agents like chromic acid (H₂CrO₄) can also be used. The presence of other substituents on the ring can influence the reaction's feasibility and conditions. Electron-withdrawing groups can make the oxidation more difficult. thieme-connect.de

Investigation of Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites on this compound necessitates a careful consideration of regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) in complex reaction systems.

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to a specific position on the benzene ring based on the electronic effects of the existing substituents. The directing effects of the substituents on this compound are as follows:

-Br (Bromo group): Deactivating and ortho-, para-directing.

-F (Fluoro group): Deactivating and ortho-, para-directing. libretexts.org

-CH₃ (Methyl group): Activating and ortho-, para-directing.

-COOCH₃ (Methyl ester group): Deactivating and meta-directing.

Chemoselectivity in Cross-Coupling Reactions:

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the primary site of reaction is the carbon-bromine bond. Aryl bromides are generally more reactive than aryl fluorides in these transformations. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the order: I > Br > Cl > F. nih.gov Therefore, reactions involving organometallic reagents will selectively occur at the C-Br bond, leaving the C-F bond intact.

Table 1: Predicted Regio- and Chemoselectivity in Reactions of this compound

Reaction TypePredicted Major Site of ReactionRationale
Electrophilic Aromatic Substitution C5 or C1 positionThe activating methyl group directs ortho and para. The deactivating groups influence the overall reactivity and may lead to a mixture of products.
Suzuki-Miyaura Coupling C2 (Carbon bearing the bromine atom)The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination C2 (Carbon bearing the bromine atom)Similar to Suzuki-Miyaura coupling, the C-Br bond is the preferred site for amination. organic-chemistry.org
Nucleophilic Aromatic Substitution C3 (Carbon bearing the fluorine atom)The fluorine atom is a better leaving group than bromine in nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. masterorganicchemistry.com

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound

The key synthetic transformations involving this compound are expected to be cross-coupling reactions that functionalize the C-Br bond. The mechanisms of these reactions are well-established.

Mechanism of Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

The electronic nature of the substituents on the aromatic ring can influence the rate of oxidative addition. The electron-withdrawing fluorine and ester groups may slightly accelerate this step.

Mechanism of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination also follows a palladium-catalyzed cycle, similar to the Suzuki-Miyaura reaction:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) species.

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl and amido groups reductively eliminate from the palladium complex to form the desired C-N bond and regenerate the palladium(0) catalyst. libretexts.org

The steric hindrance around the bromine atom, flanked by the fluorine and methyl groups, could potentially slow down the oxidative addition step. The choice of a suitable bulky phosphine (B1218219) ligand on the palladium catalyst is often crucial for overcoming such steric challenges. organic-chemistry.org

Computational and Theoretical Chemistry Studies of Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its lowest energy state.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule (electronic structure). For a molecule like Methyl 2-bromo-3-fluoro-4-methylbenzoate, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of its shape. These calculations are often performed with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Ab Initio Calculations for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For the target compound, ab initio calculations could be used to corroborate DFT findings and to calculate a range of properties with high fidelity.

Analysis of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

Electrostatic Potential Surface and Charge Distribution

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This visual tool helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the ESP surface would likely show negative potential around the oxygen and fluorine atoms and positive potential near the hydrogen atoms.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure. Although no specific theoretical spectroscopic data was found for this compound, computational studies on similar molecules often include predictions of:

Infrared (IR) and Raman Spectra: To identify vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: To predict chemical shifts.

UV-Visible Spectra: To understand electronic transitions.

Computational Simulation of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

No specific studies detailing the computational simulation of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are available. Such studies would typically involve geometry optimization of the molecule followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method to predict the NMR spectroscopic parameters.

Prediction and Assignment of Vibrational Frequencies (IR, Raman)

There are no published reports on the theoretical prediction and assignment of the infrared (IR) and Raman vibrational frequencies for this compound. A computational analysis would involve calculating the harmonic vibrational frequencies using DFT, which would aid in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to the observed spectral bands.

UV-Vis Absorption Spectrum Prediction and Electronic Transitions

Detailed theoretical predictions of the UV-Vis absorption spectrum and the nature of electronic transitions for this compound are not found in the current body of scientific literature. This type of investigation would typically be carried out using TD-DFT to calculate the excitation energies and oscillator strengths, providing insights into the electronic structure and photophysical properties of the molecule.

Computational Elucidation of Reaction Mechanisms

Specific computational studies aimed at elucidating the reaction mechanisms involving this compound are not documented.

Transition State Characterization and Reaction Pathway Determination

There is no available research that characterizes the transition states or determines the reaction pathways for chemical transformations involving this compound through computational means.

Calculation of Reaction Energetics and Activation Barriers

No computational data has been published regarding the reaction energetics and activation barriers for reactions in which this compound participates.

Solvation Effects in Theoretical Modeling

While solvation effects are a critical consideration in the theoretical modeling of chemical systems, there are no specific studies that report on the application of solvation models to the computational analysis of this compound.

Conformational Analysis and Tautomerism (if applicable to potential derivatives)

Extensive research into the computational and theoretical chemistry of this compound has not yielded specific studies on its conformational analysis or the tautomerism of its potential derivatives. While computational methods are frequently employed to investigate the structural and energetic properties of molecules, published literature focusing explicitly on this compound is not available.

Conformational analysis of substituted benzoates typically involves the study of the rotational barrier around the C(aryl)-C(ester) bond, which determines the orientation of the ester group relative to the benzene (B151609) ring. Factors such as steric hindrance and electronic effects of the substituents play a crucial role in defining the preferred conformations. For this compound, the presence of ortho-substituents (bromo and fluoro groups) would be expected to influence the planarity of the molecule and the rotational energy profile of the methoxycarbonyl group. However, without specific computational studies, any discussion on the stable conformers and their relative energies would be purely speculative.

Tautomerism is a form of isomerism that involves the migration of a proton, often accompanied by a shift of a double bond. In the context of this compound, tautomerism is not directly applicable as it does not possess the necessary functional groups (e.g., keto-enol systems). However, tautomerism could be relevant for potential derivatives of this compound. For instance, if the methyl ester were to be hydrolyzed to the corresponding carboxylic acid (2-bromo-3-fluoro-4-methylbenzoic acid), it would not exhibit tautomerism. Similarly, derivatives containing functional groups prone to tautomerization, such as hydroxyl or amino groups, have not been the subject of published computational studies in conjunction with this specific substituted benzoate (B1203000) core.

In the absence of dedicated research, no data tables or detailed findings on the conformational isomers or potential tautomers of this compound or its derivatives can be presented.

Applications of Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate As a Chemical Building Block

Precursor in the Synthesis of Highly Functionalized Aromatic and Heterocyclic Scaffolds

The strategic placement of bromo, fluoro, and methyl groups on the benzene (B151609) ring of Methyl 2-bromo-3-fluoro-4-methylbenzoate makes it an attractive starting material for the synthesis of diverse and complex aromatic and heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, the fluorine atom can influence the electronic properties and stability of the resulting molecules, and the methyl group can be a site for further functionalization or can sterically direct reactions.

Construction of Polycyclic Aromatic Systems

While direct experimental evidence for the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is limited in publicly available literature, its structure is well-suited for such applications. The bromo substituent can be readily utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce additional aromatic rings. For instance, a Suzuki coupling with an arylboronic acid could be employed to form a biaryl system, which could then undergo intramolecular cyclization to generate a polycyclic aromatic framework. The fluorine atom can enhance the stability and influence the electronic properties of the resulting PAHs, which is a desirable feature for applications in organic electronics.

The general strategy for constructing polycyclic systems from similar halogenated aromatics often involves a sequence of cross-coupling and cyclization reactions. The presence of the methyl group on this compound could also be exploited to introduce further complexity into the final polycyclic structure.

Integration into Complex Organic Frameworks

Complex organic frameworks (COFs), including metal-organic frameworks (MOFs), are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of well-defined organic linkers that can self-assemble into ordered structures. This compound, after conversion of the methyl ester to a carboxylic acid, could potentially serve as a functionalized linker for the construction of novel COFs.

Utility in Target-Oriented Synthesis of Complex Molecular Architectures (focus on synthetic challenges and strategies)

The synthesis of complex natural products and other intricate molecular architectures often requires the use of highly functionalized building blocks that allow for precise control over stereochemistry and regioselectivity. While specific examples of the use of this compound in target-oriented synthesis are not widely reported, its structure presents both opportunities and challenges for synthetic chemists.

A key synthetic challenge lies in the selective functionalization of the different reactive sites on the molecule. The presence of both bromo and fluoro substituents allows for orthogonal synthetic strategies, where one halogen can be reacted selectively while the other remains intact for subsequent transformations. For example, the bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the fluorine atom. This difference in reactivity can be exploited to introduce different substituents at specific positions on the aromatic ring.

Another strategic consideration is the influence of the existing substituents on the reactivity of the aromatic ring. The electron-withdrawing nature of the fluorine and ester groups, combined with the steric hindrance from the methyl group, can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. Careful selection of reaction conditions and catalysts is therefore crucial to achieve the desired synthetic outcomes.

Development of Novel Functional Organic Materials Precursors

The unique combination of functional groups in this compound makes it a promising precursor for the development of novel functional organic materials with tailored properties.

Synthesis of Monomers for Research in Polymer Chemistry

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound can serve as a precursor to monomers for the synthesis of novel fluorinated polymers. For example, the bromine atom can be converted into a polymerizable group, such as a vinyl or an acetylene (B1199291) group, through cross-coupling reactions. The resulting monomer can then be polymerized to yield a fluorinated polymer with potentially interesting properties.

The presence of the fluorine atom in the polymer backbone can significantly influence the material's properties, such as its solubility, thermal stability, and optical and electronic characteristics. The methyl and ester groups can also be modified to further tune the properties of the resulting polymer.

Potential Polymerizable Group Synthetic Method Resulting Polymer Type
Vinyl GroupStille coupling with vinyltributyltinFluorinated polystyrene derivative
Acetylene GroupSonogashira coupling with a terminal alkynePoly(phenylene ethynylene) derivative
Acrylate/Methacrylate GroupConversion of the ester to an alcohol followed by esterificationFluorinated polyacrylate/polymethacrylate

Intermediates for Advanced Organic Electronic Materials Research

The field of organic electronics relies on the development of new organic materials with tailored electronic properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of organic materials are highly dependent on their molecular structure.

This compound can be used as a starting material to synthesize more complex molecules for organic electronics research. The bromo and fluoro groups can be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target molecules, which is crucial for optimizing device performance. The ability to introduce different functional groups through cross-coupling reactions at the bromine position allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. For instance, the introduction of electron-donating or electron-accepting moieties can lead to the development of new p-type or n-type organic semiconductors.

Despite a comprehensive search for scientific literature and data, there is insufficient public information available to generate a detailed article on "this compound" focusing on its role as a chemical building block and its methodological significance as a model substrate.

Numerous searches have been conducted to locate research articles, patents, and other scientific documentation detailing the specific applications of this compound in organic synthesis. These investigations have included targeted queries for its use in cross-coupling reactions, its application as a foundational molecule for more complex structures, and any instances of its use as a model compound for the development of new chemical reactions.

The search results have predominantly yielded information on isomeric compounds, such as other bromo-fluoro-methylbenzoate derivatives. While these related compounds have documented applications and synthesis pathways, this information is not directly applicable to the specific chemical entity requested. Mentions of this compound itself are largely confined to chemical supplier databases and listings of its corresponding carboxylic acid (2-bromo-3-fluoro-4-methylbenzoic acid, CAS Number: 1427365-64-7). sigmaaldrich.com

Unfortunately, this lack of detailed research findings prevents the creation of a scientifically accurate and informative article that adheres to the user's specified outline. The required sections on its applications as a chemical building block and its significance as a model substrate cannot be populated with the necessary depth and detail.

Therefore, it must be concluded that the scientific community has not extensively published on the specific uses of this compound in the capacities requested.

Future Research Directions and Perspectives for Methyl 2 Bromo 3 Fluoro 4 Methylbenzoate

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

While Methyl 2-bromo-3-fluoro-4-methylbenzoate is itself achiral, it serves as an ideal starting point for the synthesis of chiral molecules that incorporate its substituted phenyl ring. Future research should focus on developing asymmetric transformations that can introduce chirality, leveraging the existing substituents to control stereoselectivity.

Key research areas include:

Directed Asymmetric Metalation: Investigating directed ortho-metalation (DoM) followed by trapping with a prochiral electrophile. The ester or other engineered directing groups could be used to position a metal-complexing agent, and subsequent reaction in the presence of a chiral ligand could afford enantiomerically enriched products.

Asymmetric Cross-Coupling Reactions: Developing catalytic asymmetric cross-coupling reactions at the C-Br bond. Using chiral palladium or copper catalysts, a variety of prochiral nucleophiles could be introduced, setting a new stereocenter adjacent to the sterically demanding and electronically complex ring.

Enantioselective Reduction or Addition: Transformation of the ester group into a prochiral ketone would open pathways for highly developed asymmetric reductions (e.g., using Noyori-type catalysts) or nucleophilic additions to create a chiral benzylic alcohol. The electronic push-pull nature of the halogen and methyl substituents could influence the reactivity and selectivity of these transformations.

Investigation of Underexplored Reactivity Patterns of Bromine and Fluorine Substituents

The simultaneous presence of bromine and fluorine on the same aromatic ring offers a platform for selective and sequential functionalization. The differing reactivity of the C-Br and C-F bonds is well-known, but their interplay within this specific substitution pattern is not.

Future investigations should systematically probe:

Orthogonal Cross-Coupling: Establishing robust and orthogonal conditions for sequential cross-coupling reactions. This would involve developing catalytic systems that can selectively activate the C-Br bond (e.g., with palladium catalysts) while leaving the typically more inert C-F bond untouched. A second, different catalytic system (e.g., using nickel or more forcing conditions) could then be employed to functionalize the fluorine position.

Competitive Nucleophilic Aromatic Substitution (SNAr): Mapping the regioselectivity of SNAr reactions. The electron-withdrawing nature of the ester and fluorine should activate the ring towards nucleophilic attack. Research is needed to determine which position is preferentially substituted under various conditions and with different nucleophiles, and how the bromine and methyl groups sterically and electronically modulate this reactivity.

Halogen Dance Reactions: Exploring the potential for halogen dance reactions, where a strong base could induce migration of the bromine atom to a different position on the ring, leading to novel isomers that are otherwise difficult to access.

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis

The complexity of the substituent effects in this compound makes it an excellent candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can help decipher complex structure-reactivity relationships and accelerate reaction optimization.

Potential applications include:

Predictive Reactivity Models: Using datasets generated from the systematic study of this compound and its analogues (as described in 7.6) to train ML models. These models could predict the outcomes (yield, selectivity) of various reactions, saving significant experimental time and resources. The Open Reaction Database (ORD) is an example of an infrastructure that could house such data for broader use in developing predictive models .

Automated Synthesis Planning: Employing AI-driven retrosynthesis software to identify novel and efficient synthetic routes to the target molecule and its derivatives. The software could learn from existing chemical literature on related compounds to propose pathways that a human chemist might overlook.

Condition Optimization: Utilizing algorithms to rapidly optimize reaction conditions (e.g., catalyst, ligand, solvent, temperature) for challenging transformations involving this sterically hindered and electronically complex substrate.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional methods for synthesizing halogenated aromatic compounds often rely on harsh reagents and generate significant waste. A key future direction is the development of greener synthetic routes to this compound.

This research should focus on:

Catalytic Halogenation: Replacing stoichiometric Sandmeyer-type reactions, which use copper salts and produce significant waste, with modern catalytic methods for introducing bromine and fluorine chemicalbook.com.

Safer Solvents and Reagents: Minimizing the use of hazardous solvents and reagents. This could involve exploring reactions in water, supercritical CO₂, or biodegradable solvents. For instance, a patented method for a related isomer uses hexafluorophosphoric acid and sodium nitrite (B80452) in a sulfuric acid solution, which presents opportunities for developing greener alternatives google.com.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This includes exploring one-pot or tandem reactions to reduce the number of isolation and purification steps.

Integration into Automated Flow Chemistry Platforms

The synthesis of many halogenated aromatic compounds involves thermally unstable or hazardous intermediates, such as diazonium salts. Automated flow chemistry offers significant advantages in safety, efficiency, and scalability for such processes.

Future work should aim to:

Develop a Continuous-Flow Synthesis: Design a fully continuous process for the synthesis of this compound. The diazotization of an aniline (B41778) precursor, a key step in introducing the fluorine or bromine, is often highly exothermic and involves an unstable intermediate. Performing this step in a microreactor provides superior temperature control and minimizes the accumulation of hazardous material, thereby increasing safety and often improving yield researchgate.net.

In-line Purification and Analysis: Integrate in-line purification and analytical techniques (e.g., HPLC, NMR) into the flow platform. This would allow for real-time monitoring and optimization of the reaction, leading to a more efficient and controlled manufacturing process.

Telescoped Reactions: Connect multiple reaction steps in a continuous sequence ("telescoping") without isolating intermediates. A flow platform could enable the synthesis, functionalization, and purification of the target compound in a single, uninterrupted process.

Strategic Design of Analogues for Elucidating Structure-Reactivity Relationships in Synthetic Transformations

To fully understand and exploit the synthetic potential of this compound, a systematic study of its analogues is required. By making small, deliberate changes to the molecular structure, a detailed picture of the structure-reactivity relationships (SRRs) can be constructed.

A strategic research program would involve:

Synthesis of an Analogue Library: Preparing a library of related compounds by systematically varying each substituent. This would include moving the position of the methyl group, replacing bromine with chlorine or iodine, and modifying the ester to other functional groups (e.g., amide, acid, ketone).

Quantitative Reactivity Studies: Subjecting this library of analogues to a standardized set of key synthetic transformations (e.g., Suzuki coupling, Buchwald-Hartwig amination, SNAr). By quantifying the reaction rates and yields for each analogue, a quantitative understanding of the electronic and steric effects of each substituent can be developed.

Correlating Structure with Physical Properties: Analyzing the solid-state structure of these analogues through techniques like X-ray crystallography. This can reveal how substituent changes affect molecular conformation and intermolecular interactions, such as Br⋯O contacts or π–π stacking, which can in turn influence reactivity nih.gov.

Interactive Data Table: Proposed Research Directions

Research AreaKey ObjectiveProposed MethodologiesPotential Impact
Asymmetric SynthesisIntroduce chirality with high stereocontrol.Directed ortho-Metalation (DoM), Asymmetric Cross-Coupling, Enantioselective Reductions.Access to novel, high-value chiral building blocks for pharmaceuticals and materials.
Reactivity PatternsAchieve selective, sequential functionalization of C-Br and C-F bonds.Orthogonal Cross-Coupling, SNAr studies, Halogen Dance exploration.Enables complex molecular architectures from a single starting material.
AI/Machine LearningPredict reaction outcomes and optimize synthesis conditions.Development of predictive models, AI-driven retrosynthesis, Algorithmic optimization.Accelerates discovery and reduces experimental costs.
Green ChemistryDevelop environmentally benign synthetic routes.Catalytic halogenation, use of safer solvents, one-pot reactions.Reduces environmental impact and improves process safety.
Flow ChemistryEnable safe, scalable, and automated synthesis.Continuous-flow diazotization, in-line purification, telescoped reactions.Overcomes safety and scalability issues with hazardous intermediates.
Structure-ReactivityBuild a quantitative model of substituent effects.Analogue library synthesis, kinetic studies, crystallographic analysis.Provides fundamental understanding for rational molecular design.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-3-fluoro-4-methylbenzoate with high purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example:

Bromination : Direct bromination of a pre-substituted benzoic acid derivative using reagents like NBS (N-bromosuccinimide) in the presence of a catalyst (e.g., FeBr₃) under controlled temperature (0–25°C).

Esterification : Reaction of the brominated acid with methanol via Fischer esterification (H₂SO₄ catalyst) or using DCC (dicyclohexylcarbodiimide) for milder conditions.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity product. Similar protocols are validated for ethyl analogs with halogenated aromatic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent effects:
  • Fluorine (deshielding ortho/meta protons) and bromine (strong electron-withdrawing effect) split aromatic protons into distinct multiplets.
  • Methyl ester (δ ~3.9 ppm) and aromatic methyl (δ ~2.5 ppm) are diagnostic.
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br/F stretches (600–800 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions).
    Cross-referencing with structurally similar compounds (e.g., Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate) ensures accurate assignments .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or light.
  • Hazard Mitigation : In case of skin contact, wash immediately with soap/water (15+ minutes). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
    Safety data for analogs (e.g., Methyl 4-bromo-3-fluoro-2-hydroxybenzoate) indicate similar risks (H315/H319/H335) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to specific positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings.
  • Steric Effects : The 4-methyl group may hinder coupling at adjacent positions. Computational DFT studies (e.g., using Gaussian with B3LYP/6-31G*) model charge distribution and transition-state geometries to predict regioselectivity.
    Experimental validation involves comparing yields with/without methyl substitution in Pd-catalyzed reactions .

Q. How can catalytic systems be optimized for Suzuki-Miyaura coupling using this compound as a substrate?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos ligands in solvents like toluene/EtOH.
  • Conditions : Vary temperature (80–110°C), base (K₂CO₃, CsF), and boronic acid partners.
  • Monitoring : Use TLC or GC-MS to track reaction progress.
    Structural analogs (e.g., Methyl 2-(3-bromo-4-fluorobenzoyl)benzoate) show higher reactivity with electron-deficient boronic acids due to enhanced oxidative addition .

Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate hydrolysis pathways (ester cleavage) using solvent models (e.g., PCM for aqueous environments).
  • MD Simulations : Assess conformational stability at elevated temperatures (e.g., 298–373 K).
    Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products (e.g., free acid or demethylated derivatives) .

Q. How can contradictory spectral data for regioselective functionalization be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling : Introduce ¹³C at specific positions to track substitution patterns.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives.
    For example, conflicting ¹H NMR data in fluorinated analogs are resolved by comparing coupling constants (J values) with computed spectra .

Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl ester) using TMSCl or Boc groups during halogenation.
  • Flow Chemistry : Enhance reproducibility in exothermic steps (e.g., bromination) via continuous reactors.
  • DoE (Design of Experiments) : Optimize parameters (stoichiometry, solvent, catalyst loading) using software like MODDE®.
    Case studies on ethyl 4-bromo-2-fluoro-3-methoxybenzoate demonstrate 20–30% yield improvements via these methods .

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